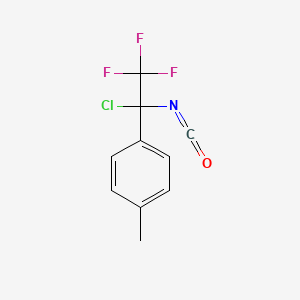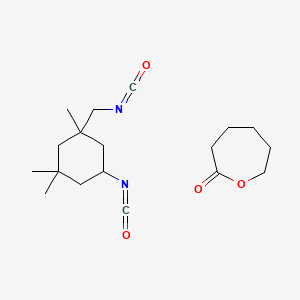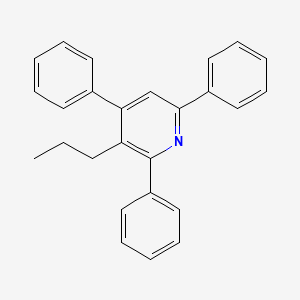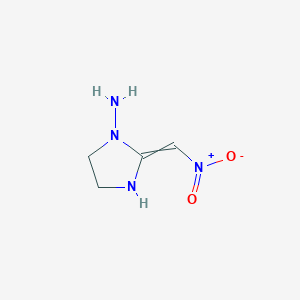![molecular formula C20H34ClFS B14620421 Dodecyl[(2-fluorophenyl)methyl]methylsulfanium chloride CAS No. 56958-02-2](/img/structure/B14620421.png)
Dodecyl[(2-fluorophenyl)methyl]methylsulfanium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dodecyl[(2-fluorophenyl)methyl]methylsulfanium chloride is a chemical compound with the molecular formula C20H34ClFS. It is a sulfonium salt, characterized by the presence of a sulfonium ion (R3S+) where R represents organic substituents. This compound is notable for its unique structure, which includes a dodecyl group, a fluorophenyl group, and a methyl group attached to the sulfonium ion, along with a chloride counterion.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dodecyl[(2-fluorophenyl)methyl]methylsulfanium chloride typically involves the reaction of dodecyl methyl sulfide with 2-fluorobenzyl chloride in the presence of a suitable base. The reaction proceeds via nucleophilic substitution, where the sulfur atom in the sulfide attacks the carbon atom in the benzyl chloride, leading to the formation of the sulfonium salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The product is then purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Dodecyl[(2-fluorophenyl)methyl]methylsulfanium chloride can undergo various chemical reactions, including:
Oxidation: The sulfonium ion can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonium ion back to the corresponding sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding sulfides.
Substitution: Various substituted sulfonium salts depending on the nucleophile used.
Applications De Recherche Scientifique
Dodecyl[(2-fluorophenyl)methyl]methylsulfanium chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonium ylides, which are intermediates in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials, including surfactants and detergents.
Mécanisme D'action
The mechanism of action of Dodecyl[(2-fluorophenyl)methyl]methylsulfanium chloride involves its interaction with molecular targets through its sulfonium ion. The positively charged sulfonium ion can interact with negatively charged or polar molecules, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dodecyl[(4-fluorophenyl)methyl]methylsulfanium chloride: Similar structure but with the fluorine atom in the para position.
Dodecyl[(2-chlorophenyl)methyl]methylsulfanium chloride: Similar structure but with a chlorine atom instead of fluorine.
Dodecyl[(2-bromophenyl)methyl]methylsulfanium chloride: Similar structure but with a bromine atom instead of fluorine.
Uniqueness
Dodecyl[(2-fluorophenyl)methyl]methylsulfanium chloride is unique due to the presence of the fluorine atom in the ortho position, which can influence its reactivity and interaction with other molecules. The fluorine atom can affect the electronic properties of the compound, making it distinct from its analogs with different halogen substitutions.
Propriétés
Numéro CAS |
56958-02-2 |
|---|---|
Formule moléculaire |
C20H34ClFS |
Poids moléculaire |
361.0 g/mol |
Nom IUPAC |
dodecyl-[(2-fluorophenyl)methyl]-methylsulfanium;chloride |
InChI |
InChI=1S/C20H34FS.ClH/c1-3-4-5-6-7-8-9-10-11-14-17-22(2)18-19-15-12-13-16-20(19)21;/h12-13,15-16H,3-11,14,17-18H2,1-2H3;1H/q+1;/p-1 |
Clé InChI |
SQGFBRHGEOSKDD-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCC[S+](C)CC1=CC=CC=C1F.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


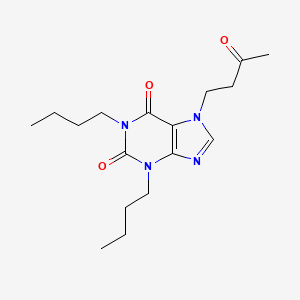
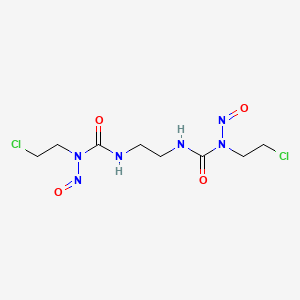
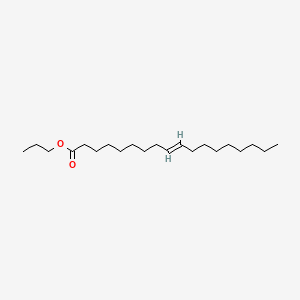
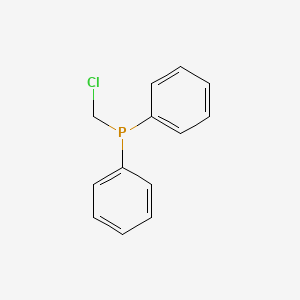
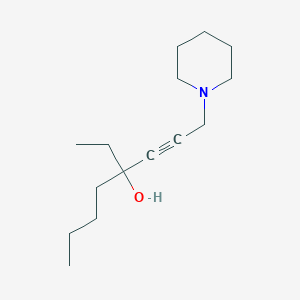

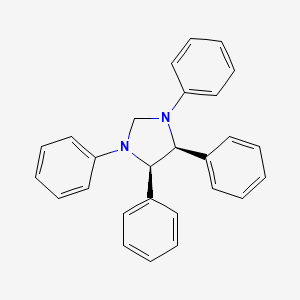

![1-Ethyl-N-(4-ethylphenyl)-1-sulfanylidene-1-[(tricyclohexylstannyl)sulfanyl]-lambda~5~-phosphanamine](/img/structure/B14620376.png)
